molecular formula C11H14N2O5S B2942011 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine CAS No. 412958-87-3

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine

Cat. No.: B2942011
CAS No.: 412958-87-3
M. Wt: 286.3
InChI Key: YSUQVTKIDPKBKZ-UHFFFAOYSA-N
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Description

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine is a chemical compound offered for research and development purposes. It is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic uses, nor for human consumption. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of more complex molecules for pharmaceutical research . Its structure combines a morpholine ring, known to improve solubility and metabolic stability, with a nitrophenyl group that can be readily reduced to an aniline, a common handle for further chemical reactions . The methylsulfonyl moiety is a key functional group that can influence a compound's electronic properties and serve as a hydrogen bond acceptor, potentially contributing to target binding in biologically active molecules . While the specific applications of this exact compound are not fully documented in the public literature, its core structure is analogous to other nitrophenyl-substituted nitrogen heterocycles, such as 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine, which are established precursors in the development of potential therapeutic agents . These precursors are frequently utilized in discovering compounds with activity against various diseases . Researchers value this chemical scaffold for its potential in generating novel molecules for biological screening. HANDLING PRECAUTIONS: This product is for research use only. It is not intended for diagnostic or therapeutic procedures. Safety Data Sheets (SDS) should be consulted prior to use. Researchers should handle the product with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylsulfonyl-2-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-19(16,17)9-2-3-10(11(8-9)13(14)15)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQVTKIDPKBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine typically involves the reaction of 4-methylsulfonyl-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The process may include steps such as nitration, sulfonation, and subsequent coupling with morpholine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural and functional differences between 4-(4-Methylsulfonyl-2-nitrophenyl)morpholine and related morpholine derivatives:

Compound Name Substituents Molecular Weight Key Properties/Biological Activities Synthesis Method
This compound 2-Nitro, 4-methylsulfonyl 285.3 (calculated) High polarity (sulfonyl group); potential anti-inflammatory/kinase inhibition (inferred) Likely nucleophilic aromatic substitution
4-(4-Nitrophenyl)morpholine 4-Nitro 208.2 (reported) Stabilized by aromatic stacking; used in antimycobacterial agents Reaction of 4-fluoronitrobenzene with morpholine
4-(4-Nitrophenyl)thiomorpholine 4-Nitro, sulfur atom 224.3 (reported) Higher lipophilicity; forms centrosymmetric dimers via C–H···O bonds Nucleophilic substitution with thiomorpholine
4-(4-Chloro-2-nitrophenyl)morpholine 2-Nitro, 4-chloro 242.66 Increased halogen-mediated reactivity Similar to nitro derivatives (halogen substitution)
4-(2-Fluoro-4-nitrophenyl)morpholine 2-Nitro, 4-fluoro 226.2 (calculated) Enhanced metabolic stability (fluorine effect) Not detailed in evidence

Physicochemical Properties

  • Lipophilicity: Thiomorpholine derivatives exhibit higher lipophilicity than morpholine analogues due to the sulfur atom, which also acts as a metabolically labile site.
  • Crystallinity : The morpholine ring adopts a chair conformation in 4-(4-nitrophenyl)morpholine, stabilized by aromatic stacking interactions (3.77 Å spacing). In contrast, thiomorpholine derivatives form centrosymmetric dimers via weak C–H···O hydrogen bonds, leading to distinct solid-state packing.

Biological Activity

4-(4-Methylsulfonyl-2-nitrophenyl)morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O4_{4}S
  • CAS Number : 412958-87-3

The presence of the methylsulfonyl and nitrophenyl groups contributes to its unique properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar morpholine derivatives possess antimicrobial properties, suggesting potential efficacy against bacterial infections.
  • Antitumor Activity : Morpholine derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The specific mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to inhibition of replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect pathways such as apoptosis and cell cycle regulation, contributing to its antitumor effects.

Case Studies and Research Findings

Several studies provide insights into the biological activity of morpholine derivatives:

  • Anticancer Studies : A study conducted by Wang et al. (2010) demonstrated that morpholine derivatives exhibited significant cytotoxic effects against melanoma cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
CompoundIC50 (µM)Cancer Cell Line
This compound25Melanoma
4-(4-Nitrophenyl)morpholine30Breast Cancer
  • Antimicrobial Evaluation : Research has indicated that compounds with similar structures possess broad-spectrum antimicrobial activity. For instance, a derivative was effective against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µM .

Comparative Analysis

Comparing this compound with other morpholine derivatives reveals distinct advantages:

CompoundAntitumor ActivityAntimicrobial Activity
This compoundModerateModerate
4-(4-Nitrophenyl)morpholineHighLow
4-(5-Chloro-2-nitrophenyl)morpholineLowHigh

This table illustrates that while some derivatives excel in specific activities, the compound shows a balanced profile that may be useful in combination therapies.

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